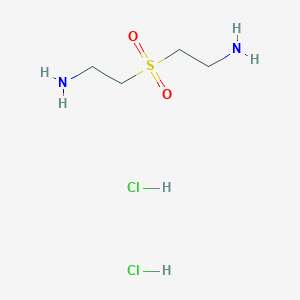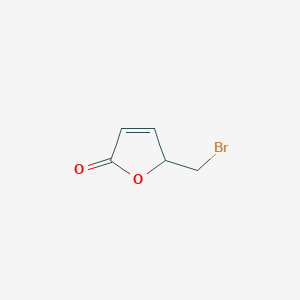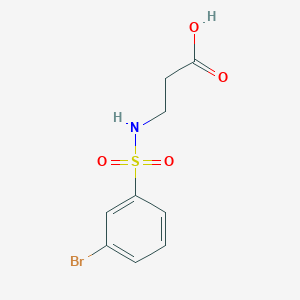
2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride
説明
“2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 78544-89-5 . Its molecular weight is 225.14 and its IUPAC name is 2,2’-sulfonylbis (ethan-1-amine) dihydrochloride . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H12N2O2S.2ClH/c5-1-3-9(7,8)4-2-6;;/h1-6H2;2*1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 226-228 degrees Celsius .科学的研究の応用
Catalytic Applications in Organic Synthesis
The chemical compound 2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride has been utilized in various scientific research applications, demonstrating its versatility and importance in the field of chemistry. One notable application is in the development of novel and efficient magnetic nanocatalysts for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles in water, showcasing its role in facilitating green chemistry protocols. This research highlighted the compound's effectiveness in promoting rapid synthesis reactions, offering considerable advantages over conventional methods, including shorter reaction times and the elimination of the need for Bronsted acids (Ghasemzadeh & Akhlaghinia, 2017).
Synthesis of β-Aminoethanesulfonyl Azides
The compound has also been pivotal in the development of efficient methods for synthesizing β-aminoethanesulfonyl azides. These methods have expanded the toolkit available for chemical synthesis, allowing for the creation of a variety of protected amino acids and facilitating subsequent coupling reactions. Such advancements underscore the compound's utility in synthetic organic chemistry, enabling the construction of complex molecules with potential applications across medicinal chemistry and material science (Brouwer et al., 2006).
Advancements in Polymer Science
In the realm of polymer science, the compound has been instrumental in the functional modification of polyvinyl alcohol/acrylic acid hydrogels. Research in this area has led to the development of amine-treated polymers with enhanced properties, such as increased thermal stability and improved antibacterial and antifungal activities. These advancements have potential applications in medical devices and drug delivery systems, showcasing the compound's impact on the development of novel materials with significant societal benefits (Aly & El-Mohdy, 2015).
Supramolecular Chemistry
Additionally, the compound has found applications in supramolecular chemistry, contributing to the understanding and development of three-dimensional framework structures. These structures have potential applications in material science, including the development of novel catalysts and adsorption materials. Research in this area highlights the compound's role in advancing the field of crystallography and materials science, leading to materials with novel properties and applications (Glidewell et al., 2000).
Biomedical Applications
Finally, the compound's derivatives have been explored for their endosomolytic properties, indicating potential applications in the delivery of therapeutic agents. Such research points to the broader biomedical applications of the compound, particularly in enhancing the efficacy and delivery of drugs, thereby contributing to the development of more effective therapeutic regimens (Ferruti et al., 2000).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
作用機序
Target of Action
The primary targets of 2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
特性
IUPAC Name |
2-(2-aminoethylsulfonyl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S.2ClH/c5-1-3-9(7,8)4-2-6;;/h1-6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBYZZFWRFEYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCN)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(1H-benzimidazol-2-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B3284403.png)






![6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3284456.png)

